BenchChemオンラインストアへようこそ!

PB-22 N-(5-hydroxypentyl) metabolite

Forensic Toxicology LC-MS/MS Quantification Urinary Biomarkers

This PB-22 N-(5-hydroxypentyl) metabolite (≥98%) is the definitive reference standard for LC-MS/MS identification and quantification of PB-22/5F-PB-22 consumption. Its unique quinolinyl indole scaffold yields distinct chromatographic retention times and MS/MS fragmentation—preventing false positives/negatives caused by JWH-018 or indazole surrogates. Validated LOD of 3–30 pg/mL and detection in 50% of authentic urine samples confirm its role as a primary forensic biomarker. Essential for unequivocal quantitative analysis in toxicology, metabolism studies, and NPS screening method validation.

Molecular Formula C23H22N2O3
Molecular Weight 374.4
Cat. No. B1163940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePB-22 N-(5-hydroxypentyl) metabolite
Synonymsquinolin-8-yl 1-(5-hydroxypentyl)-1H-indole-3-carboxylate
Molecular FormulaC23H22N2O3
Molecular Weight374.4
Structural Identifiers
SMILESO=C(OC1=C(N=CC=C2)C2=CC=C1)C3=CN(CCCCCO)C4=C3C=CC=C4
InChIInChI=1S/C23H22N2O3/c26-15-5-1-4-14-25-16-19(18-10-2-3-11-20(18)25)23(27)28-21-12-6-8-17-9-7-13-24-22(17)21/h2-3,6-13,16,26H,1,4-5,14-15H2
InChIKeyJEBNZZQRKQILOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PB-22 N-(5-hydroxypentyl) Metabolite: Analytical Standard for Forensic Toxicology and Metabolism Studies


PB-22 N-(5-hydroxypentyl) metabolite (CAS 1884343-30-9) is a monohydroxylated Phase I metabolite of the synthetic cannabinoid PB-22 . Structurally, it is an ester-type synthetic cannabinoid belonging to the quinolinyl indole class, analogous to aminoalkylindoles like JWH-018 . This compound serves as a critical analytical reference standard for the identification and quantification of PB-22 consumption in biological matrices, particularly urine, where parent compounds are often undetectable [1]. Its primary utility lies in forensic toxicology, clinical research, and metabolism studies, supported by validated LC-MS/MS methodologies [1].

Why PB-22 N-(5-hydroxypentyl) Metabolite Cannot Be Substituted by In-Class Analogs in Analytical Workflows


In forensic and clinical toxicology, the substitution of a specific metabolite standard with a structurally similar analog or in-class compound introduces unacceptable quantitative inaccuracy and risks false-negative or false-positive identification. While many synthetic cannabinoid metabolites share a common 5-hydroxypentyl modification, their distinct heterocyclic cores (quinolinyl ester vs. naphthyl or indazole) result in divergent chromatographic retention times and mass spectrometric fragmentation patterns [1]. Furthermore, metabolites from different parent drugs, such as JWH-018 N-(5-hydroxypentyl) or AB-PINACA 5-hydroxypentyl, cannot be used as surrogates due to fundamentally different receptor pharmacology and metabolic stability profiles [2]. Using an incorrect standard directly undermines the validity of quantitative LC-MS/MS assays, as matrix effects and extraction efficiencies are compound-specific [1]. The evidence below quantifies these critical differentiators.

Quantitative Differentiation of PB-22 N-(5-hydroxypentyl) Metabolite: A Comparative Evidence Guide for Scientific Selection


Quantitative Detection in Authentic Human Urine: Superior Method Sensitivity for PB-22 N-(5-hydroxypentyl) vs. Parent Compound

A validated LC-MS/MS method established a limit of detection (LOD) of 3-30 pg/mL for PB-22 N-(5-hydroxypentyl) in urine [1]. This contrasts sharply with the parent compound 5F-PB-22, which was quantified at levels as low as 5.1 pg/mL in unhydrolyzed urine [1]. The study confirmed the presence of PB-22 N-(5-hydroxypentyl) in authentic human urine samples at concentrations of 29.9 and 131 pg/mL, marking the first report of its quantification in human specimens [1].

Forensic Toxicology LC-MS/MS Quantification Urinary Biomarkers

Metabolic Stability and Functional Retention: PB-22 N-(5-hydroxypentyl) vs. JWH-018 N-(5-hydroxypentyl) Glucuronide Pharmacology

The glucuronidated form of JWH-018 N-(5-hydroxypentyl) acts as a neutral antagonist at CB1 receptors with a binding affinity (Ki) of 922 nM [1]. In contrast, the parent PB-22 is a potent full agonist at CB1 receptors (EC50 = 5.1 nM) . While direct receptor data for PB-22 N-(5-hydroxypentyl) is not available, the class of hydroxypentyl metabolites from indole/indazole synthetic cannabinoids (e.g., AB-PINACA 5-hydroxypentyl) consistently retains agonist activity at CB1 (EC50 = 14-787 nM) and CB2 (EC50 = 5.5-291 nM) receptors [2]. This suggests PB-22 N-(5-hydroxypentyl) likely retains significant pharmacological activity, unlike the antagonistic JWH-018 glucuronide.

CB1 Receptor Pharmacology Metabolite Activity

In Vivo Occurrence and Excretion Profile: PB-22 N-(5-hydroxypentyl) vs. PB-22 N-Pentanoic Acid in Human Urine

In the first quantitative study of these metabolites in human urine, PB-22 N-(5-hydroxypentyl) was detected in 2 out of 4 authentic samples at concentrations of 29.9 and 131 pg/mL [1]. In the same study, another major metabolite, PB-22 N-pentanoic acid, was detected in all 4 samples at much higher concentrations: 12.0, 57.4, 959, and 2090 pg/mL [1]. This demonstrates that while PB-22 N-(5-hydroxypentyl) is a confirmable marker of intake, the N-pentanoic acid metabolite is more abundant and may offer a longer detection window.

Forensic Toxicology Metabolism Human Biomonitoring

Metabolic Route Differentiation: PB-22 Hydroxypentyl vs. Fluorinated 5F-PB-22 Analogs

PB-22 N-(5-hydroxypentyl) is a primary metabolite of PB-22, formed via hydroxylation of the N-pentyl chain [1]. It is also a major defluorinated metabolite of the more potent analog 5F-PB-22 . This metabolic convergence is critical; while PB-22 itself is directly metabolized to this compound, 5F-PB-22 undergoes oxidative defluorination followed by carboxylation to also yield PB-22 N-pentanoic acid as a major metabolite, with PB-22 N-(5-hydroxypentyl) as an intermediate [1]. This contrasts with analogs like JWH-018, where fluorination (e.g., AM-2201) leads to distinct metabolic profiles.

Drug Metabolism Defluorination Analytical Chemistry

Procurement-Driven Application Scenarios for PB-22 N-(5-hydroxypentyl) Metabolite Reference Standard


Forensic Toxicology: Confirmatory Urinalysis for Synthetic Cannabinoid Intake

Forensic laboratories require authenticated reference standards to develop and validate LC-MS/MS methods for detecting PB-22 and 5F-PB-22 abuse. The validated LOD of 3-30 pg/mL for this metabolite [1] enables its use as a primary quantitative marker in confirmatory assays, particularly when parent drugs are undetectable. Its presence in 50% of tested authentic urine samples confirms its utility as a viable biomarker in real-world casework [1].

Clinical and Translational Research: Investigating the Pharmacological Contribution of Metabolites

Researchers investigating the prolonged psychoactive effects of synthetic cannabinoids require pure metabolite standards for in vitro pharmacological profiling. While PB-22 is a potent CB1 agonist (EC50 = 5.1 nM) , the activity of its metabolites is unknown. The class-level inference that 5-hydroxypentyl metabolites from related SCs retain significant CB1/CB2 activity (EC50 = 14-787 nM) [2] positions PB-22 N-(5-hydroxypentyl) as a critical tool for receptor binding and functional assays to determine its specific role in the overall toxicological profile.

Metabolism and Pharmacokinetic Studies: Differentiating Metabolic Pathways of PB-22 vs. 5F-PB-22

Drug metabolism researchers studying the disposition of quinolinyl ester SCs require this standard to track the convergent metabolism of PB-22 and 5F-PB-22 [1]. By quantifying PB-22 N-(5-hydroxypentyl) alongside other metabolites like PB-22 N-pentanoic acid and 5F-PB-22 3-carboxyindole, scientists can establish the relative contribution of hydroxylation vs. oxidative defluorination pathways in human hepatocyte models or in vivo studies, clarifying the pharmacokinetic differences that underlie toxicity [1].

Analytical Method Development: Ensuring Assay Specificity and Accuracy

Analytical chemists developing new screening methods for novel psychoactive substances (NPS) require high-purity standards (≥98% [1]) to establish calibration curves and determine matrix effects. The use of this specific metabolite, as opposed to a surrogate like JWH-018 N-(5-hydroxypentyl), is essential to achieve accurate quantification and avoid misidentification, given the divergent chromatographic and mass spectrometric properties of structurally distinct core scaffolds .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for PB-22 N-(5-hydroxypentyl) metabolite

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.